n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18277533
InChI: InChI=1S/C11H19N3/c1-2-12-6-11-7-13-14(9-11)8-10-4-3-5-10/h7,9-10,12H,2-6,8H2,1H3
SMILES:
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol

n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine

CAS No.:

Cat. No.: VC18277533

Molecular Formula: C11H19N3

Molecular Weight: 193.29 g/mol

* For research use only. Not for human or veterinary use.

n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine -

Specification

Molecular Formula C11H19N3
Molecular Weight 193.29 g/mol
IUPAC Name N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]ethanamine
Standard InChI InChI=1S/C11H19N3/c1-2-12-6-11-7-13-14(9-11)8-10-4-3-5-10/h7,9-10,12H,2-6,8H2,1H3
Standard InChI Key MYBUITACCOGJJG-UHFFFAOYSA-N
Canonical SMILES CCNCC1=CN(N=C1)CC2CCC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]ethanamine, reflects its three key components:

  • A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms).

  • A cyclobutylmethyl group attached to the pyrazole’s nitrogen.

  • An ethanamine moiety linked via a methylene bridge to the pyrazole’s fourth position .

The stereochemistry of the cyclobutane ring introduces conformational constraints, potentially influencing its interactions with biological targets .

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC₁₁H₁₉N₃
Molecular Weight193.29 g/mol
SMILES NotationCCNCC1=CN(N=C1)CC2CCC2
InChI KeyMYBUITACCOGJJG-UHFFFAOYSA-N
CAS Number1494249-73-8
Boiling Point/Melting PointNot reported

The compound’s logP (partition coefficient) and solubility remain uncharacterized in public databases, though its tertiary amine group suggests moderate water solubility at physiological pH.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically involves multi-step routes common to pyrazole derivatives:

Step 1: Cyclocondensation
A diketone or β-keto ester reacts with hydrazine to form the pyrazole core. For example, acetylacetone and hydrazine yield 3,5-dimethylpyrazole, which can be functionalized further.

Step 2: Alkylation
The cyclobutylmethyl group is introduced via alkylation. Using cyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), the nitrogen at position 1 of the pyrazole is alkylated.

Step 3: Reductive Amination
The ethanamine side chain is added through reductive amination of a pyrazole-4-carbaldehyde intermediate. Sodium cyanoborohydride or hydrogenation catalysts facilitate this step.

Key Intermediates

  • 1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one (CAS: 1481327-98-3): A ketone precursor used in reductive amination .

  • Pyrazole-4-carbaldehyde: Generated via oxidation of hydroxymethylpyrazole derivatives.

Reactivity Profile

The compound participates in reactions typical of amines and heterocycles:

  • N-Alkylation: The ethanamine group can undergo further alkylation to form quaternary ammonium salts.

  • Oxidation: The pyrazole ring is resistant to oxidation, but the cyclobutane may undergo ring-opening under strong oxidative conditions.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability.

  • Target Identification: Screen against kinase panels and GPCRs to identify primary targets.

  • Structural Optimization: Modify the cyclobutyl group to improve selectivity for neurological targets .

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